Clindamycin-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin-d3 Hydrochloride is a deuterated form of Clindamycin Hydrochloride, a semi-synthetic derivative of lincomycin. It is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain aerobic bacteria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Clindamycin due to its stable isotope labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of Clindamycin. The process begins with the synthesis of Clindamycin from lincomycin. Lincomycin undergoes a series of chemical reactions, including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis to obtain 7-epime lincomycin. This intermediate is then chlorinated to produce Clindamycin .

For the deuteration process, Clindamycin is subjected to a reaction with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

化学反応の分析

Types of Reactions

Clindamycin-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Clindamycin can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert Clindamycin to its corresponding amine derivatives.

Substitution: Substitution reactions, such as the Mitsunobu reaction, are used in the synthesis of Clindamycin from lincomycin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Chlorinated derivatives of lincomycin.

科学的研究の応用

Scientific Research Applications

The applications of clindamycin-d3 hydrochloride extend beyond traditional uses. The following sections summarize key areas of research where this compound has been applied.

Pharmacokinetics and Drug Development

Research has focused on understanding the pharmacokinetic properties of this compound compared to its non-deuterated counterpart. Studies indicate that deuteration may alter the metabolic pathways of the drug, potentially leading to improved bioavailability and reduced side effects .

Table 1: Comparison of Pharmacokinetic Properties

| Property | Clindamycin | Clindamycin-d3 |

|---|---|---|

| Absorption | Moderate | Improved |

| Half-life | 2-3 hours | Prolonged |

| Bioavailability | ~90% | Enhanced |

Antimicrobial Efficacy

This compound has been evaluated for its efficacy against various bacterial strains. Research indicates that it retains similar antimicrobial activity as clindamycin, with studies showing effective inhibition against Staphylococcus aureus and Cutibacterium acnes, which are significant pathogens in skin infections .

Case Study: Antibacterial Activity

A study conducted on hydrogel formulations containing this compound demonstrated significant antibacterial activity with clear zones of inhibition measuring up to 76.30 mm against Cutibacterium acnes. This suggests that the incorporation of deuterated clindamycin into topical formulations can enhance therapeutic outcomes in dermatological applications .

Formulation Development

The development of novel drug delivery systems incorporating this compound has been a focus area. Researchers have explored hydrogel and pectin-based formulations that improve skin penetration and release profiles. These formulations aim to enhance the therapeutic effectiveness while minimizing systemic exposure and potential side effects .

Table 2: Formulation Characteristics

| Formulation Type | Drug Loading (%) | Release Rate (%) |

|---|---|---|

| Hydrogel | 93.47 | Sustained over 48 hrs |

| Pectin Film | 98.79 | Controlled release |

Clinical Applications

This compound's clinical applications mirror those of traditional clindamycin but may offer advantages in specific patient populations or infection types due to its altered pharmacokinetics.

Treatment of Acne Vulgaris

Topical formulations containing clindamycin-d3 have shown promise in treating acne vulgaris effectively. The deuterated compound's enhanced stability may lead to improved patient adherence and outcomes .

Gynecological Infections

Clindamycin-d3 is also explored for use in gynecological infections such as bacterial vaginosis and endometritis, particularly in patients who are allergic to beta-lactam antibiotics .

作用機序

Clindamycin-d3 Hydrochloride exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins by interfering with the transpeptidation reaction, which is essential for the elongation of the peptide chain . The disruption of protein synthesis ultimately leads to the inhibition of bacterial growth and replication. Clindamycin is primarily bacteriostatic but can be bactericidal at higher concentrations .

類似化合物との比較

Similar Compounds

Lincomycin: The parent compound from which Clindamycin is derived. It has a similar mechanism of action but a narrower spectrum of activity.

Clindamycin Phosphate: A prodrug of Clindamycin that is rapidly converted to the active form in vivo.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.

Doxycycline: A tetracycline antibiotic with a different mechanism of action and used for a wider range of infections.

Uniqueness

Clindamycin-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification in biological systems. Its stable isotope labeling makes it a valuable tool in drug development and analytical chemistry.

生物活性

Clindamycin-d3 hydrochloride is a stable isotopic form of clindamycin, a semisynthetic lincosamide antibiotic. It is primarily used in the treatment of various bacterial infections due to its effective mechanism of action and broad spectrum of activity against anaerobic and some aerobic bacteria. This article delves into the biological activity, pharmacokinetics, clinical applications, and resistance mechanisms associated with this compound.

Clindamycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking peptide bond formation and hindering the translation process. This mechanism is similar to that of macrolides and streptogramins, leading to cross-resistance among these antibiotic classes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Clindamycin is rapidly absorbed after oral administration, with bioavailability ranging from 90% to 50% depending on patient condition and formulation .

- Distribution : It is widely distributed in body tissues, particularly in bone (60%) and joints (85%), but does not penetrate well into the central nervous system .

- Metabolism : The drug undergoes hepatic metabolism primarily via CYP3A4, producing inactive metabolites such as clindamycin sulfoxide .

- Elimination : Approximately 10% is excreted unchanged in urine; the elimination half-life ranges from 2.5 to 4 hours depending on age and liver function .

Spectrum of Activity

This compound demonstrates activity against a variety of pathogens:

| Pathogen Type | Specific Bacteria | Activity |

|---|---|---|

| Gram-positive Cocci | Staphylococcus aureus, Streptococcus pneumoniae | Effective |

| Anaerobes | Bacteroides fragilis, Clostridium spp. | Effective |

| Others | Chlamydia trachomatis | Effective |

Clindamycin has limited activity against aerobic Gram-negative bacteria and enterococci but is particularly effective against anaerobic bacteria, making it suitable for treating polymicrobial infections .

Clinical Applications

This compound is indicated for various infections, including:

- Soft Tissue Infections : Effective in treating skin and soft tissue infections caused by susceptible organisms.

- Bone Infections : Used for osteomyelitis due to its high tissue penetration.

- Dental Infections : Effective against oral pathogens.

- Acne Vulgaris : Topically applied formulations target Cutibacterium acnes, reducing inflammation and bacterial load .

Case Studies and Clinical Efficacy

- Diabetic Foot Infections : A study compared clindamycin with cephalexin in patients with mild-to-moderate diabetic foot infections. Both antibiotics showed similar clinical cure rates (~90%), indicating clindamycin's efficacy in this context .

- Streptococcal Pyoderma : In a clinical trial involving children with streptococcal skin infections, clindamycin achieved a 99% eradication rate by day 14 compared to 97% for penicillin, demonstrating its superior efficacy .

- Necrotizing Fasciitis : Clindamycin's ability to reduce toxin production from S. aureus makes it a valuable option for treating necrotizing fasciitis, where rapid intervention is critical .

Resistance Mechanisms

Resistance to clindamycin can develop through several mechanisms:

特性

IUPAC Name |

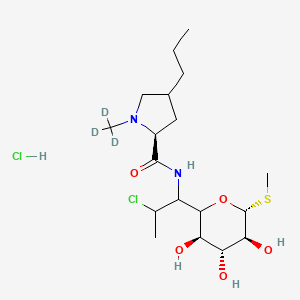

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-QCGDUVFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。